molecular formula C5H7N3O2 B094503 6-Aminothymine CAS No. 15828-63-4

6-Aminothymine

Cat. No.: B094503
CAS No.: 15828-63-4
M. Wt: 141.13 g/mol
InChI Key: CUTGVWHMTHWOJP-UHFFFAOYSA-N
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Description

6-Aminothymine, also known as 5-methyl-6-aminouracil, is a heterocyclic organic compound with the molecular formula C5H7N3O2. It is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. The compound is characterized by the presence of an amino group at the sixth position and a methyl group at the fifth position of the pyrimidine ring .

Biochemical Analysis

Cellular Effects

6-Aminothymine has been observed to influence various types of cells and cellular processes . It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. It is hypothesized to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminothymine can be synthesized through various methods. One common approach involves the reaction of thymine with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the substitution of the keto group with an amino group .

Another method involves the reduction of 6-nitrothymine using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

6-Aminothymine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Aminothymine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thymidine phosphorylase and its potential antitumor activity set it apart from other similar compounds .

Properties

IUPAC Name

6-amino-5-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTGVWHMTHWOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166395
Record name 6-Aminothymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15828-63-4
Record name 6-Aminothymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015828634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminothymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 5,6-dihydro-5-(α-thyminyl)thymine, a compound related to 6-aminothymine?

A2: 5,6-Dihydro-5-(α-thyminyl)thymine is a photoproduct generated through the ultraviolet irradiation of bacterial spores. [] While its exact spectroscopic data are not provided in the provided abstracts, its synthesis involves a two-step process:

  1. Reduction: Sodium cyanotrihydridoborate is used to reduce the intermediate compound, ultimately forming 5,6-dihydro-5-(α-thyminyl)thymine. []

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